molecular formula C27H30ClN3O3S B298278 N-[2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl]-N-(5-chloro-2-methylphenyl)methanesulfonamide

N-[2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl]-N-(5-chloro-2-methylphenyl)methanesulfonamide

Cat. No. B298278
M. Wt: 512.1 g/mol
InChI Key: CTFDEXMPTQFASW-UHFFFAOYSA-N
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Description

N-[2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl]-N-(5-chloro-2-methylphenyl)methanesulfonamide, also known as BRL-15572, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been shown to exhibit promising pharmacological properties.

Mechanism of Action

N-[2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl]-N-(5-chloro-2-methylphenyl)methanesulfonamide exerts its pharmacological effects by selectively blocking the activity of the dopamine D3 receptor. This receptor is known to play a crucial role in the regulation of mood, motivation, and reward. By blocking this receptor, this compound has been shown to modulate the activity of several neurotransmitters, including dopamine, serotonin, and norepinephrine.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which are known to play a crucial role in the regulation of mood and motivation. In addition, this compound has been shown to reduce the levels of stress hormones, such as cortisol, which are known to contribute to the development of anxiety and depression.

Advantages and Limitations for Lab Experiments

N-[2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl]-N-(5-chloro-2-methylphenyl)methanesulfonamide has several advantages for lab experiments. It exhibits high selectivity and potency against the dopamine D3 receptor, making it an ideal tool for studying the role of this receptor in various neurological disorders. However, one of the limitations of this compound is its relatively short half-life, which may limit its utility in certain experimental settings.

Future Directions

There are several future directions for the study of N-[2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl]-N-(5-chloro-2-methylphenyl)methanesulfonamide. One potential avenue of research is the development of more potent and selective analogs of this compound that may have improved pharmacological properties. Additionally, further studies are needed to elucidate the precise mechanisms underlying the therapeutic effects of this compound and to identify potential applications in other neurological disorders. Finally, future studies may focus on the development of novel drug delivery systems to improve the bioavailability and pharmacokinetic properties of this compound.

Synthesis Methods

The synthesis of N-[2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl]-N-(5-chloro-2-methylphenyl)methanesulfonamide involves the reaction of 5-chloro-2-methylbenzenesulfonyl chloride with N-(4-benzhydrylpiperazin-1-yl)-2-hydroxyethylamine in the presence of a base. The resulting product is then treated with acetic anhydride to obtain the final compound.

Scientific Research Applications

N-[2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl]-N-(5-chloro-2-methylphenyl)methanesulfonamide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit significant activity against several neurological disorders, including anxiety, depression, and schizophrenia. In addition, this compound has been shown to have potential applications in the treatment of pain and inflammation.

properties

Molecular Formula

C27H30ClN3O3S

Molecular Weight

512.1 g/mol

IUPAC Name

N-[2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl]-N-(5-chloro-2-methylphenyl)methanesulfonamide

InChI

InChI=1S/C27H30ClN3O3S/c1-21-13-14-24(28)19-25(21)31(35(2,33)34)20-26(32)29-15-17-30(18-16-29)27(22-9-5-3-6-10-22)23-11-7-4-8-12-23/h3-14,19,27H,15-18,20H2,1-2H3

InChI Key

CTFDEXMPTQFASW-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)Cl)N(CC(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)S(=O)(=O)C

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N(CC(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)S(=O)(=O)C

Origin of Product

United States

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